molecular formula C16H23NO3 B12736262 alpha-Ethynylcyclopentaneglycolic acid CAS No. 92956-80-4

alpha-Ethynylcyclopentaneglycolic acid

Cat. No.: B12736262
CAS No.: 92956-80-4
M. Wt: 277.36 g/mol
InChI Key: TXOOYGSLNWRANL-UHFFFAOYSA-N
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Description

Alpha-Ethynylcyclopentaneglycolic acid is a unique organic compound characterized by its ethynyl group attached to a cyclopentane ring and a glycolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethynylcyclopentaneglycolic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via ethynylation reactions, often using reagents like ethynyl magnesium bromide.

    Attachment of the Glycolic Acid Moiety: The glycolic acid moiety is attached through esterification or amidation reactions, depending on the desired functional group connectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethynylcyclopentaneglycolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce other functional groups present in the molecule.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce ethyl derivatives.

Scientific Research Applications

Alpha-Ethynylcyclopentaneglycolic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: In materials science, this compound is investigated for its potential in creating novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of alpha-Ethynylcyclopentaneglycolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways. The glycolic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Ethynylcyclopentanecarboxylic acid: Similar in structure but lacks the glycolic acid moiety.

    Cyclopentane-1,2-diol: Contains a cyclopentane ring with hydroxyl groups but no ethynyl group.

    Ethynylcyclopentanol: Features an ethynyl group and a hydroxyl group on the cyclopentane ring.

Uniqueness

Alpha-Ethynylcyclopentaneglycolic acid is unique due to the combination of its ethynyl group, cyclopentane ring, and glycolic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

92956-80-4

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxybut-3-ynoate

InChI

InChI=1S/C16H23NO3/c1-2-16(19,13-5-3-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h1,12-14,19H,3-11H2

InChI Key

TXOOYGSLNWRANL-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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